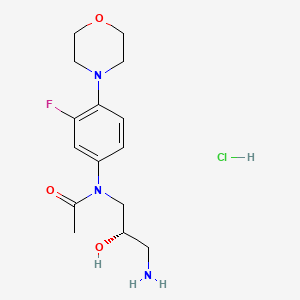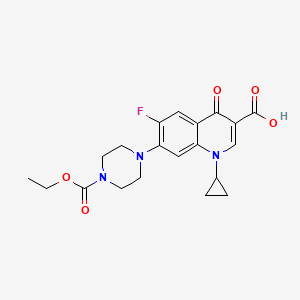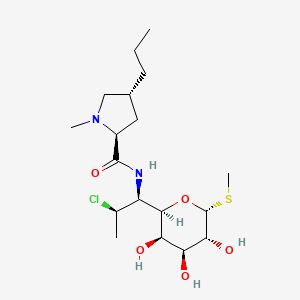
7-Epiclindamycine
Vue d'ensemble
Description
7-Epi Clindamycin Hydrochloride is a Clindamycin impurity in bulk drug.
Applications De Recherche Scientifique
Développement de méthodes analytiques
Les chercheurs utilisent la 7-Epiclindamycine dans le développement et la validation de méthodes analytiques. Cela inclut les techniques de chromatographie et de spectrométrie de masse pour détecter et quantifier la présence de clindamycine et de ses impuretés dans diverses formulations {svg_1}.
Tests alimentaires et des boissons
Dans l'industrie alimentaire et des boissons, la this compound peut être utilisée comme étalon pour tester la présence de résidus d'antibiotiques. Cela garantit que les produits sont exempts de contaminants et sûrs pour la consommation {svg_2}.
Conformité réglementaire
La this compound aide à respecter les directives réglementaires pour les processus de développement et d'approbation des médicaments. Elle est utilisée dans des applications telles que la validation de méthode et les tests de stabilité, qui sont essentiels pour obtenir les approbations réglementaires {svg_3}.
Recherche clinique
En recherche clinique, la this compound peut être utilisée pour étudier la pharmacocinétique et le métabolisme de la clindamycine. Comprendre son comportement dans l'organisme aide à optimiser les schémas posologiques et à améliorer les résultats thérapeutiques {svg_4}.
Études sur la résistance aux antibiotiques
La this compound est précieuse dans la recherche sur les mécanismes de résistance aux antibiotiques. En étudiant son interaction avec les protéines bactériennes, les scientifiques peuvent développer des stratégies pour surmonter la résistance et améliorer l'efficacité des antibiotiques {svg_5}.
Chimie synthétique
Ce composé est également important en chimie synthétique, où il peut être utilisé comme matière première ou intermédiaire dans la synthèse de nouveaux analogues de la clindamycine ayant des applications thérapeutiques potentielles {svg_6}.
Surveillance environnementale
Enfin, la this compound peut être utilisée dans la surveillance environnementale pour évaluer l'impact de l'utilisation d'antibiotiques sur les écosystèmes. Sa détection dans les sources d'eau, par exemple, peut indiquer une pollution et aider à la formulation de stratégies de protection de l'environnement {svg_7}.
Mécanisme D'action
Target of Action
7-Epiclindamycin, also known as ST54QM406G or Antibiotic U 21251F, is primarily used to treat bacterial infections caused by gram-positive organisms . Its primary targets are the 50S subunit of the bacterial ribosome .
Mode of Action
7-Epiclindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to 7-Epiclindamycin’s three-dimensional structure, which closely resembles the 3 .
Biochemical Pathways
The biochemical pathways affected by 7-Epiclindamycin are those involved in bacterial protein synthesis. By binding to the 50S subunit of the bacterial ribosome, 7-Epiclindamycin prevents peptide bond formation, thereby inhibiting protein synthesis . This action disrupts the normal functioning of the bacteria, leading to its eventual death .
Pharmacokinetics
It is known that factors such as body weight can significantly influence the pharmacokinetics of antimicrobial agents like 7-epiclindamycin . The bioavailability of the oral form of clindamycin, a similar compound, has been estimated to be 87.6% .
Result of Action
The result of 7-Epiclindamycin’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, 7-Epiclindamycin disrupts the normal functioning of the bacteria, leading to its eventual death . This makes it an effective treatment for infections caused by susceptible bacteria .
Action Environment
The action of 7-Epiclindamycin can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with 7-Epiclindamycin, affecting its efficacy . Additionally, the specific strain of bacteria and its susceptibility to 7-Epiclindamycin can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
7-Epiclindamycin plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by preventing the transpeptidation reaction. This interaction disrupts the elongation of the peptide chain, thereby inhibiting bacterial growth . The compound interacts with various enzymes and proteins, including those involved in the bacterial protein synthesis machinery.
Cellular Effects
7-Epiclindamycin exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting protein synthesis, which can lead to cell death in bacterial cells. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In human cells, 7-Epiclindamycin can induce caspase activation and cell death, particularly in cells with compromised mitochondrial function .
Molecular Mechanism
The molecular mechanism of 7-Epiclindamycin involves its binding to the 50S ribosomal subunit, where it inhibits protein synthesis by interfering with the transpeptidation reaction. This inhibition prevents the elongation of the peptide chain, leading to the disruption of bacterial protein synthesis . Additionally, 7-Epiclindamycin can affect mitochondrial function in human cells, leading to bioenergetic crises and the generation of reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Epiclindamycin can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 7-Epiclindamycin can lead to the accumulation of defective mitochondria and impaired autophagy flux . These temporal effects highlight the importance of understanding the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 7-Epiclindamycin vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, 7-Epiclindamycin can induce toxic effects, including mitochondrial dysfunction and cell death . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
7-Epiclindamycin is involved in various metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes involved in protein synthesis and metabolic flux. Its effects on metabolite levels and metabolic pathways are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Epiclindamycin within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall efficacy and toxicity .
Subcellular Localization
7-Epiclindamycin’s subcellular localization is primarily within the ribosomes, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its activity and function .
Propriétés
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-KIDUDLJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16684-06-3 | |
| Record name | 7-Epiclindamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPICLINDAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST54QM406G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)


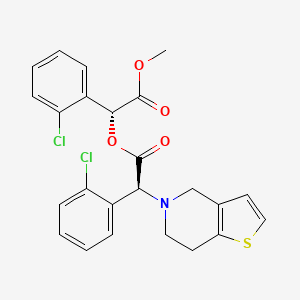

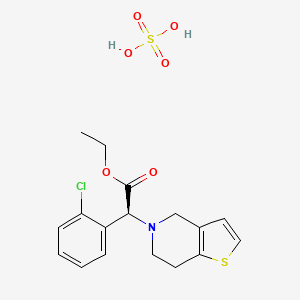
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

